![molecular formula C10H14N2O3S B6502564 1-acetyl-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide CAS No. 1421497-72-4](/img/structure/B6502564.png)
1-acetyl-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide
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Overview
Description
Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .
Molecular Structure Analysis
The molecular structure of azetidines is characterized by a four-membered ring containing one nitrogen atom . This structure is more stable than that of related aziridines due to the considerable ring strain .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Scientific Research Applications
Synthesis of New Heterocyclic Amino Acid Derivatives
This compound can be used in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . The process involves aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
Development of Novel Heterocyclic Compounds
The compound can be used in the development of novel heterocyclic compounds. The structures of these novel compounds can be confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .
Suzuki–Miyaura Cross-Coupling Reaction
The compound can be used in the Suzuki–Miyaura cross-coupling reaction. This reaction is used for the synthesis and diversification of novel heterocyclic amino acid derivatives .
Production of Polyamines
Azetidines, including this compound, can be used as building blocks for the production of polyamines through anionic and cationic ring-opening polymerization .
Development of Antibacterial and Antimicrobial Coatings
The polymers resulting from the polymerization of this compound have potential applications in the development of antibacterial and antimicrobial coatings .
CO2 Adsorption
The polymers derived from this compound could potentially be used for CO2 adsorption .
Chelation and Materials Templating
These polymers could also be used in chelation and materials templating .
Non-Viral Gene Transfection
Another potential application of the polymers derived from this compound is in non-viral gene transfection .
Future Directions
Mechanism of Action
Target of Action
Azetidines, a class of compounds to which this molecule belongs, are known to interact with a wide variety of biological targets due to their heterocyclic nature .
Mode of Action
Azetidines are known for their unique reactivity, which is driven by considerable ring strain . This allows them to interact with their targets in a specific manner, triggering changes at the molecular level .
Biochemical Pathways
Azetidines and their derivatives have been reported to exhibit a variety of biological activities, suggesting that they may influence multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of azetidines are generally influenced by their structural characteristics and the presence of functional groups .
Result of Action
Given the biological activity of azetidines, it can be inferred that this compound may have significant effects at the molecular and cellular levels .
Action Environment
Like other azetidines, its activity may be influenced by factors such as ph, temperature, and the presence of other molecules .
properties
IUPAC Name |
1-acetyl-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-6(13)12-4-7(5-12)9(14)11-8-2-3-16-10(8)15/h7-8H,2-5H2,1H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYZDCCVGXFJPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NC2CCSC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-N-(2-oxothiolan-3-YL)azetidine-3-carboxamide |
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